

Assessing Endogenous Nitrosation and Cancer Risk: The N-Nitrosoproline Test

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Compound of Interest

Compound Name: *N-Nitroso-L-proline*

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

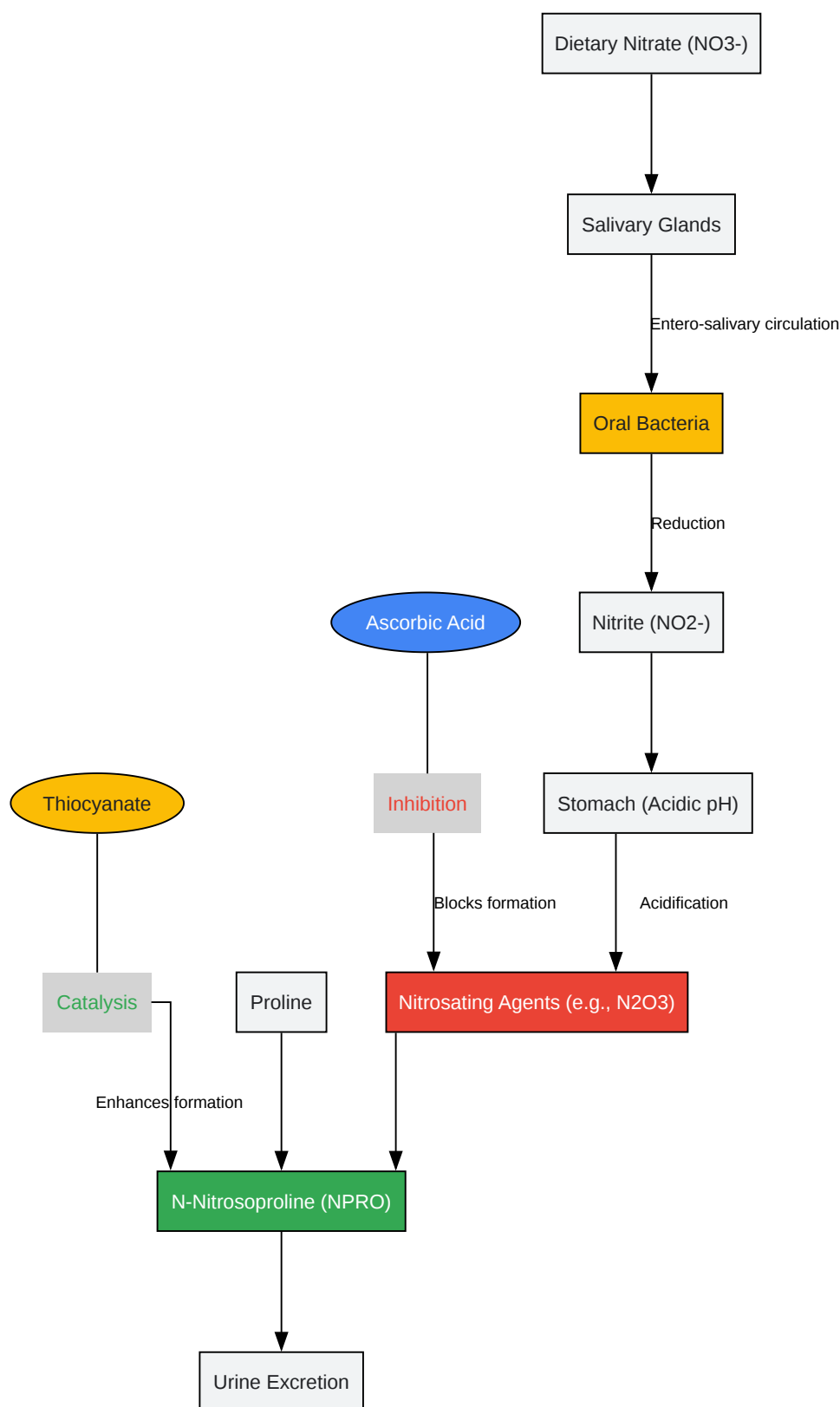
Endogenous formation of N-nitroso compounds (NOCs) is a significant area of cancer research, as many of these compounds are potent carcinogens. The N-nitrosoproline (NPRO) test is a well-established biomarker assay used to assess the in vivo nitrosation capacity, providing a valuable tool for evaluating cancer risk and the efficacy of potential chemopreventive agents. NPRO itself is not carcinogenic and is almost quantitatively excreted in urine, making it an ideal marker for endogenous nitrosation.^[1] This document provides detailed application notes and protocols for utilizing the NPRO test in a research setting.

The principle of the NPRO test lies in the administration of L-proline, a secondary amine, which can react with nitrosating agents in the stomach to form NPRO. The subsequent measurement of NPRO in a 24-hour urine collection serves as an index of endogenous nitrosation.^{[2][3]} This process is influenced by dietary intake of nitrate and nitrite, as well as the presence of nitrosation inhibitors or catalysts.

Biochemical Pathway of Endogenous N-Nitrosoproline Formation

Endogenous NPRO formation is a multi-step process that primarily occurs in the acidic environment of the stomach. The key steps are outlined below:

- **Dietary Nitrate Intake:** Nitrates are consumed through vegetables, cured meats, and drinking water.
- **Conversion to Nitrite:** A portion of the ingested nitrate is absorbed and enters the entero-salivary circulation. In the oral cavity, commensal bacteria reduce nitrate to nitrite.
- **Acid-Catalyzed Nitrosation:** In the stomach, nitrite is converted to various nitrosating agents (e.g., N_2O_3).
- **Reaction with Proline:** These nitrosating agents react with proline (administered for the test) to form N-nitrosoproline (NPRO).
- **Inhibition/Catalysis:** This reaction can be inhibited by ascorbic acid (Vitamin C) and α -tocopherol (Vitamin E), or catalyzed by compounds like thiocyanate.[\[4\]](#)
- **Excretion:** NPRO is metabolically stable and is excreted in the urine.



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Biochemical Pathway of NPRO Formation

Experimental Protocols

Standard N-Nitrosoproline (NPRO) Test Protocol

This protocol is designed to measure endogenous nitrosation under standardized conditions.

1. Subject Preparation and Diet Control:

- For 3-5 days prior to and during the urine collection period, subjects should adhere to a controlled diet low in nitrate, nitrite, and pre-formed NPRO.[\[2\]](#)
- Foods to restrict include cured meats (bacon, ham, sausages), certain vegetables high in nitrate (e.g., spinach, lettuce, beets), and beer.
- On the day of the test, subjects should also avoid foods and supplements rich in ascorbic acid.[\[2\]](#)

2. Administration of Precursors:

- Nitrate Loading (Optional but recommended for standardized assessment): Administer a single oral dose of 325-400 mg sodium nitrate.[\[2\]](#)[\[4\]](#) This is often given as a solution in water.
- Proline Administration: One hour after the nitrate dose, administer 500 mg of L-proline.[\[2\]](#)[\[4\]](#) This is typically given with a standardized meal to mimic physiological conditions.[\[2\]](#)

3. Urine Collection:

- A 24-hour urine collection should commence immediately after the administration of proline.
- Urine should be collected in a container with a preservative, such as 25g of ammonium sulfamate, to prevent artefactual nitrosation. The container should be kept refrigerated or on ice during the collection period.

4. Sample Handling and Storage:

- At the end of the 24-hour period, measure and record the total urine volume.
- Aliquots of the urine should be stored at -20°C or lower until analysis. NPRO is stable under these conditions.[\[5\]](#)

Modified N-Nitrosoproline Test (without Nitrate Loading)

This protocol assesses the baseline endogenous nitrosation from dietary nitrate alone.

- The procedure is the same as the standard protocol, but the initial sodium nitrate loading dose is omitted.^[6] Subjects consume a controlled diet, and a single dose of 500 mg L-proline is administered with a standard meal.^[6]

NPRO Test with Inhibitors/Enhancers

To assess the effect of specific compounds on nitrosation, the standard protocol can be modified to include the administration of a potential inhibitor or enhancer.

- Inhibitor (e.g., Ascorbic Acid): Administer the inhibitor (e.g., 1 g of ascorbic acid) along with the L-proline dose.^[2]
- Enhancer (e.g., in Smokers): The NPRO test can be used to compare nitrosation in different populations, such as smokers and non-smokers, where smokers often exhibit higher salivary thiocyanate levels, a catalyst for nitrosation.

Analytical Methodology for N-Nitrosoproline in Urine

The quantification of NPRO in urine is typically performed using gas chromatography (GC) coupled with a Thermal Energy Analyzer (TEA) or mass spectrometry (MS).

1. Sample Preparation and Extraction:

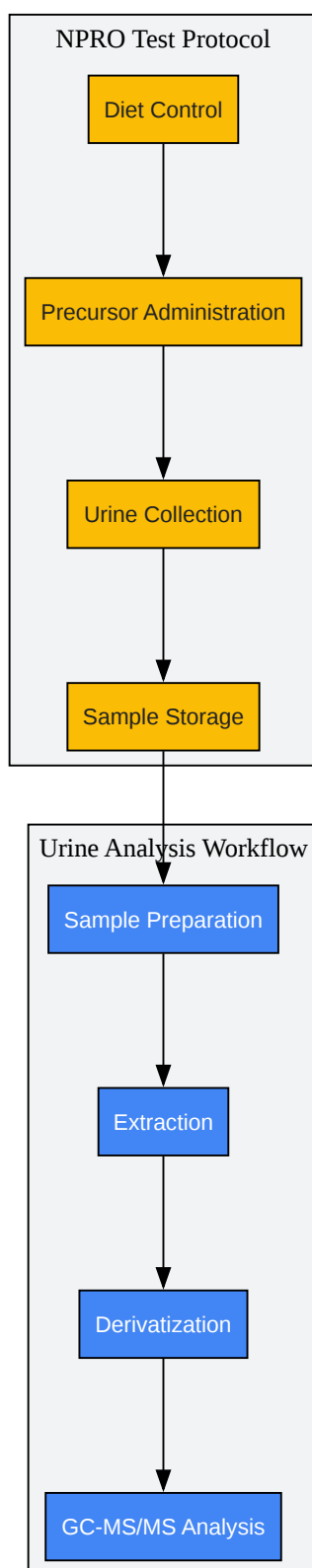
- Thaw urine samples to room temperature.
- Spike a 5 ml aliquot of urine with an internal standard, such as $^{13}\text{C}_5$ -NPRO, to a final concentration of 50 ng/ml.^[5]
- Acidify the urine sample with HCl.^[5]
- Perform solid-phase extraction (SPE) using a combination of reversed-phase and anion-exchange cartridges to isolate the acidic fraction containing NPRO.

2. Derivatization:

- The extracted NPRO is derivatized to a more volatile form suitable for GC analysis. This is often achieved by esterification (e.g., with diazomethane or by forming a methyl ester).

3. GC-MS/MS Analysis:

- Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer.
- Column: A suitable capillary column (e.g., a non-polar or medium-polarity column).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: An example program starts at 100°C for 1 minute, then ramps up to 280°C at 10°C/min, holding for 5.5 minutes.[\[5\]](#)
- Ionization Mode: Negative Chemical Ionization (NCI) can be used for high sensitivity.[\[5\]](#)
- Quantification: NPRO concentration is determined by isotope dilution mass spectrometry, comparing the signal of the analyte to that of the stable isotope-labeled internal standard.



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Experimental Workflow for the NPRO Test

Data Presentation

The following tables summarize quantitative data from various studies using the NPRO test, providing a reference for expected values and the effects of different interventions.

Study Population/Condition	Mean Urinary NPRO Excretion (μ g/24h)	Notes
Healthy Volunteers (Baseline)	3.26	Considerable person-to-person and day-to-day variations observed. [7]
Lacto-vegetarians (Baseline)	1.33	Slightly lower than subjects on a free-choice diet. [8]
Free-choice Diet (Baseline)	2.13	
Smokers (Baseline)	5.9	Significantly higher than non-smokers. [9]
Non-smokers (Baseline)	3.6	
After 325 mg Nitrate + 500 mg Proline	16.6 - 30.0 (mean 23.3)	Demonstrates a significant increase in endogenous nitrosation with precursor administration. [4]
After Salad Meal (~172 mg Nitrate)	2.7	
After Salad Meal + Proline	10.8	Shows that dietary nitrate can contribute to NPRO formation. [10]

Table 1: Baseline and Post-Proline/Nitrate NPRO Excretion

Intervention	Mean Urinary NPRO Excretion (μ g/24h)	% Inhibition	Notes
Salad Meal + Proline	28.4	-	
Salad Meal + Proline + Ascorbic Acid Sources	15.8	44.4%	Demonstrates the inhibitory effect of dietary vitamin C.[10]
325 mg Nitrate + 500 mg Proline	23.3	-	
325 mg Nitrate + 500 mg Proline + Ascorbic Acid	Significantly reduced	-	The simultaneous intake of ascorbic acid inhibited nitrosation.[4]
Free-choice Diet + 3 x 20 mg Ascorbic Acid/day	Reduced	-	Even low doses of ascorbic acid can reduce NPRO excretion.[8]
Free-choice Diet + 3 x 1000 mg Ascorbic Acid/day	Significantly reduced	-	High doses show a more pronounced effect.[8]

Table 2: Effect of Ascorbic Acid on NPRO Excretion

Application in Cancer Risk Assessment

The NPRO test provides a valuable tool for epidemiological studies investigating the link between endogenous nitrosation and cancer risk. While NPRO itself is not a carcinogen, its formation reflects the in vivo conditions that can lead to the production of carcinogenic N-nitroso compounds.[11]

Studies have explored the correlation between NPRO excretion and the risk of various cancers, particularly gastric cancer. However, the results have not always been consistent, suggesting that the relationship is complex and may be influenced by a multitude of factors including genetics, dietary habits, and co-exposure to other carcinogens.[3] For instance, one study found a non-significant difference in mean NPRO excretion between two Italian

populations with a three-fold variation in gastric cancer mortality, suggesting that NPRO formation alone may not fully explain the difference in cancer risk.[3]

Conclusion

The N-nitrosoproline test is a robust and informative assay for assessing endogenous nitrosation capacity in humans. By providing a quantitative measure of in vivo N-nitroso compound formation, it serves as a valuable biomarker for cancer risk assessment and for evaluating the impact of dietary and lifestyle interventions. The detailed protocols and data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals seeking to utilize this important tool in their work. The ability to measure the influence of inhibitors like ascorbic acid further enhances the utility of the NPRO test in developing strategies for cancer prevention.

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